molecular formula C22H22N4O2S B5595066 [(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile

[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile

Cat. No. B5595066
M. Wt: 406.5 g/mol
InChI Key: LBVZZSIYJLGNTR-UHFFFAOYSA-N
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Description

The compound “[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile” is a complex organic molecule. It contains a quinoxalinyl group, a piperidinyl group, a methylphenyl group, and a sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoxalinyl group is a type of nitrogen-containing heterocycle, while the piperidinyl group is a type of saturated cyclic amine. The sulfonyl group is a common functional group in organic chemistry consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the piperidinyl group might undergo reactions typical of amines, such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its potential in antimicrobial applications. Derivatives of the (4-methylphenyl)sulfonyl group have shown effectiveness against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This suggests that [(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile could be explored for its efficacy in treating bacterial infections.

Anti-inflammatory Applications

The anti-inflammatory properties of the compound are significant due to its COX inhibitory activities . The compound’s derivatives have demonstrated good anti-inflammatory activity, showing promise for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with a focus on selective COX-2 inhibition.

Cardiovascular Safety

The compound’s structure allows for the potential attachment of NO donor moieties . This could be beneficial in overcoming cardiovascular side effects associated with selective COX-2 inhibitors, as NO has vasodilator activity and inhibits platelet aggregation .

Organic Synthesis

[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile can be used as an important intermediate in organic synthesis. Its derivatives have been involved in cyanoalkylative aziridination reactions, which are applicable to various phenyl-substituted compounds .

Electrochemical Conversions

The compound has potential applications in electrochemical conversions due to its good conductivity and environmentally friendly features. It can be used to afford nitrogen-containing or nitrile-containing compounds, which are valuable in various chemical syntheses .

Molecular Modeling

Molecular modeling studies have been conducted with derivatives of the compound to understand its interaction with the COX-2 active site. This is crucial for the design of new drugs with targeted anti-inflammatory effects .

Nitric Oxide Release

Compounds related to [(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile have been found to release moderate amounts of NO. This property is important for reducing side effects associated with selective COX-2 inhibitors .

Synthesis of Indole Derivatives

The compound’s derivatives have been used in the synthesis of indole derivatives, which have dual antimicrobial and anti-inflammatory activities. This dual functionality is particularly valuable in developing treatments for inflammation associated with microbial infections .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperidine derivatives are often used in drug design and can interact with biological targets in various ways .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of a piperidinyl group, it might be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-16-9-11-17(12-10-16)29(27,28)20(15-23)21-22(26-13-5-2-6-14-26)25-19-8-4-3-7-18(19)24-21/h3-4,7-12,20H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZZSIYJLGNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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